12-[4-(3-methoxyphenyl)piperazine-1-carbonyl]-9,10-dimethyl-8-oxa-10-azatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one
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Overview
Description
12-[4-(3-methoxyphenyl)piperazine-1-carbonyl]-9,10-dimethyl-8-oxa-10-azatricyclo[7310^{2,7}]trideca-2,4,6-trien-11-one is a complex organic compound that features a piperazine ring substituted with a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 12-[4-(3-methoxyphenyl)piperazine-1-carbonyl]-9,10-dimethyl-8-oxa-10-azatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one typically involves multiple steps. One common approach is the functionalization of pyrazolylvinyl ketones via Aza-Michael addition reaction . Another method includes the preparation of cyclic amine substituted Tröger’s base derivatives . The reaction conditions often involve the use of solvents like dichloromethane and reagents such as trifluoroacetic acid .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle potentially hazardous reagents.
Chemical Reactions Analysis
Types of Reactions
12-[4-(3-methoxyphenyl)piperazine-1-carbonyl]-9,10-dimethyl-8-oxa-10-azatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine ring.
Common Reagents and Conditions
Common reagents used in these reactions include trifluoroacetic acid for Aza-Michael addition , and other reagents like potassium permanganate for oxidation and lithium aluminum hydride for reduction. The conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
12-[4-(3-methoxyphenyl)piperazine-1-carbonyl]-9,10-dimethyl-8-oxa-10-azatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 12-[4-(3-methoxyphenyl)piperazine-1-carbonyl]-9,10-dimethyl-8-oxa-10-azatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one involves its interaction with molecular targets such as enzymes or receptors. The piperazine ring and methoxyphenyl group play crucial roles in binding to these targets, potentially modulating their activity. The exact pathways involved can vary depending on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
1-(2-Methoxyphenyl)piperazine: This compound shares the methoxyphenyl group and piperazine ring but lacks the additional tricyclic structure.
1-(4-Methoxyphenyl)piperazine: Similar to the above, but with the methoxy group in a different position.
1-(3-Methoxyphenyl)piperazine: Another isomer with the methoxy group in the meta position.
Uniqueness
12-[4-(3-methoxyphenyl)piperazine-1-carbonyl]-9,10-dimethyl-8-oxa-10-azatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one is unique due to its complex tricyclic structure, which imparts distinct chemical and physical properties. This complexity allows for a broader range of interactions and applications compared to simpler piperazine derivatives.
Properties
IUPAC Name |
12-[4-(3-methoxyphenyl)piperazine-1-carbonyl]-9,10-dimethyl-8-oxa-10-azatricyclo[7.3.1.02,7]trideca-2,4,6-trien-11-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29N3O4/c1-25-16-20(19-9-4-5-10-21(19)32-25)22(23(29)26(25)2)24(30)28-13-11-27(12-14-28)17-7-6-8-18(15-17)31-3/h4-10,15,20,22H,11-14,16H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWDNVDPAGAVDFS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC(C(C(=O)N1C)C(=O)N3CCN(CC3)C4=CC(=CC=C4)OC)C5=CC=CC=C5O2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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